molecular formula C12H9NO2 B081833 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one CAS No. 14847-35-9

1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one

Cat. No.: B081833
CAS No.: 14847-35-9
M. Wt: 199.2 g/mol
InChI Key: PWEJJSREWZMHGC-UHFFFAOYSA-N
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Description

1H-Naphth[2,1-b][1,4]oxazin-2(3H)-one is a versatile chemical scaffold in scientific research, primarily investigated for the development of novel anticancer agents and the synthesis of advanced polymers. In medicinal chemistry, this oxazinonaphthalene core structure has been utilized to design potent tubulin inhibitors. Compounds based on this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including ovarian carcinoma (A2780) and breast cancer (MCF-7), with some derivatives inducing cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization in a dose-dependent manner . Molecular docking studies confirm that these compounds interact with the colchicine-binding site of tubulin, providing a rationale for their antimitotic mechanism . Related naphthoxazine structures are also explored for their antimicrobial properties, showing activity against human pathogenic fungi and bacteria . In materials science, the naphthoxazine structure serves as a key precursor for the synthesis of high-performance thermoset polymers, known as polynaphthoxazines . These polymers are valued for their high thermal stability, high char yield, low water absorption, and low dielectric constant, making them suitable for demanding applications in the electronics and aerospace industries . The synthetic utility of the naphthoxazine core, including its role in Mannich reactions and the formation of quinone methide intermediates, facilitates the development of new materials with tailored properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14847-35-9

Molecular Formula

C12H9NO2

Molecular Weight

199.2 g/mol

IUPAC Name

1H-benzo[f][1,4]benzoxazin-2-one

InChI

InChI=1S/C12H9NO2/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11/h1-6H,7H2,(H,13,14)

InChI Key

PWEJJSREWZMHGC-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32

Other CAS No.

14847-35-9

Origin of Product

United States

Synthetic Methodologies for 1h Naphth 2,1 B 1 2 Oxazin 2 3h One and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for the synthesis of naphthoxazinones often rely on multi-step procedures that involve the formation of key intermediates followed by cyclization. These approaches, while foundational, have been refined over the years to improve yields and purity.

Ring-Closure Reactions Involving Aminobenzylnaphthols and Aldehydes

A common strategy for constructing the oxazine (B8389632) ring fused to a naphthalene (B1677914) system involves the cyclization of aminobenzylnaphthol precursors. These precursors, often synthesized through Betti or Mannich-type reactions, can undergo ring closure with aldehydes to form the heterocyclic structure. For instance, 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] wikipedia.orgprepchem.comoxazines are prepared through the ring-closure reactions of aminobenzylnaphthols with various substituted aryl- and heteroarylaldehydes. nih.govresearchgate.netresearchgate.net This method highlights the versatility of aminobenzylnaphthols as intermediates in the synthesis of a range of naphthoxazine derivatives. nih.govresearchgate.net The condensation of 2-naphthol (B1666908) with two equivalents of an aldehyde in the presence of ammonia (B1221849) can yield these 1,3-disubstituted naphthoxazines directly. researchgate.net

The reaction of Betti base analogue aminonaphthols with substituted benzaldehydes can lead to the formation of 1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] wikipedia.orgprepchem.comoxazines. researchgate.net The choice of aldehyde and the substituents on the aminobenzylnaphthol precursor are crucial in determining the final structure and yield of the product.

Mannich-Type Aminoalkylation Procedures

The Mannich reaction and its modifications, such as the Betti reaction, are fundamental in creating the necessary precursors for naphthoxazinone synthesis. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde, and a primary or secondary amine, resulting in a β-amino carbonyl compound known as a Mannich base. researchgate.net This reaction is widely used to introduce an aminomethyl group into a substrate. researchgate.net

The Betti reaction can be considered an extension of the Mannich condensation, where an aromatic aldehyde, ammonia or an amine, and an electron-rich aromatic compound like 2-naphthol are used. nih.gov This reaction produces 1-(α-aminobenzyl)-2-naphthols, which are valuable intermediates. nih.gov While these reactions typically yield the aminobenzylnaphthol precursor, they are a critical first step in many synthetic routes toward the final cyclized naphthoxazinone product. For example, a series of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] wikipedia.orgprepchem.comoxazines have been synthesized via a Mannich condensation of various substituted amines and formaldehyde, followed by a nucleophilic attack of 2-naphthol and subsequent intramolecular cyclization. nih.gov

Cyclodehydration Strategies for Naphthoxazinone Formation

Cyclodehydration is another key strategy for the formation of the oxazine ring in naphthoxazinone synthesis. This intramolecular reaction involves the removal of a water molecule from a suitable precursor to form the heterocyclic ring. For instance, the first synthesis of a naphtho[1,8-de] wikipedia.orgorgsyn.orgoxazine derivative was achieved through the cyclodehydration of 6,6′,7,7′-tetramethoxygossypol dioxime. mdpi.com

In a more targeted approach towards naphthoxazinone-like structures, hydrazones derived from 2-acetyl-1-naphthol and 1-acetyl-2-naphthol can be cyclized with triphosgene (B27547) to yield naphtho[1,2-e]-1,3-oxazines and naphtho[2,1-e]-1,3-oxazines. mdpi.com The molar ratio of triphosgene used in the reaction is a critical factor that determines the product, with the possibility of forming spiro dimers as well. mdpi.com

Advanced and Green Synthesis Protocols

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. One-pot multicomponent reactions are at the forefront of these advancements.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased waste generation. These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation.

A notable advanced synthesis of 1,4-oxazine derivatives involves a one-pot condensation reaction between phosphine (B1218219) derivatives, electron-deficient acetylenic esters, and nitrosonaphthols. arkat-usa.org This reaction proceeds spontaneously in toluene (B28343) under reflux conditions and is typically complete within a few hours. arkat-usa.org

The reaction of triphenylphosphine (B44618) or tri-m-tolylphosphine (B1630614) with dialkyl acetylenedicarboxylates in the presence of 1-nitroso-2-naphthol (B91326) or 2-nitroso-1-naphthol (B92032) leads to the formation of functionalized 1,4-oxazine derivatives in good yields. arkat-usa.org The proposed mechanism involves the initial addition of the phosphine to the acetylenic ester, followed by protonation by the nitrosonaphthol. This leads to the formation of a vinylphosphonium salt, which then undergoes an intramolecular Wittig reaction to produce the final 1,4-oxazine product and a phosphine oxide byproduct. arkat-usa.org

The use of 1-nitroso-2-naphthol in this reaction specifically yields dialkyl 3H-naphtho[2,1-b] wikipedia.orgnih.govoxazine-2,3-dicarboxylates. arkat-usa.org The reaction is efficient, with triphenylphosphine generally providing higher yields compared to tri-m-tolylphosphine. arkat-usa.org

EntryPhosphineR Group in Acetylenic EsterNitrosonaphtholProductYield (%) with TriphenylphosphineYield (%) with Tri-m-tolylphosphine
1Triphenylphosphine / Tri-m-tolylphosphineMe1-Nitroso-2-naphthol5a8581
2Triphenylphosphine / Tri-m-tolylphosphineEt1-Nitroso-2-naphthol5b8280
3Triphenylphosphine / Tri-m-tolylphosphinet-Bu1-Nitroso-2-naphthol5c7872
4Triphenylphosphine / Tri-m-tolylphosphineMe2-Nitroso-1-naphthol6a8784
5Triphenylphosphine / Tri-m-tolylphosphineEt2-Nitroso-1-naphthol6b8282
6Triphenylphosphine / Tri-m-tolylphosphinet-Bu2-Nitroso-1-naphthol6c8075

Table based on data from Arkivoc, 2016, (iv), 1-9. arkat-usa.org

Three-Component Reactions of 2-Naphthol, Aromatic Aldehydes, and Urea (B33335)/Thiourea

A prevalent and efficient method for synthesizing 1,2-dihydro-1-arylnaphtho[1,2-e] arkat-usa.orgresearchgate.netoxazin-3-one derivatives is the one-pot, three-component condensation of 2-naphthol, various aromatic aldehydes, and urea or thiourea. chemmethod.comjmaterenvironsci.com This approach is favored for its operational simplicity and the ability to generate molecular diversity in a single step. chemmethod.com The reaction mechanism is proposed to initiate with the condensation of the aromatic aldehyde and urea, which then forms a benzylidene urea intermediate. Subsequently, the nucleophilic addition of 2-naphthol to this intermediate, followed by intramolecular cyclization, yields the final naphthoxazinone product. chemmethod.com

The choice of catalyst and reaction conditions significantly influences the efficiency and yield of this transformation. Various catalytic systems have been explored to facilitate this reaction, often under solvent-free or microwave-assisted conditions to enhance its green credentials. chemmethod.comjmaterenvironsci.com

Catalytic Approaches

A diverse array of catalysts has been successfully employed to promote the synthesis of naphthoxazinone derivatives, highlighting the ongoing efforts to develop more efficient, cost-effective, and environmentally benign synthetic protocols.

Propylphosphonic Anhydride (B1165640) (T3P®): A sequential one-pot, two-step protocol utilizing propylphosphonic anhydride (T3P®) has been developed for the synthesis of naphthoxazinones. researchgate.netmdpi.com This method first involves a T3P®-assisted three-component reaction of 2-naphthol, an aromatic aldehyde, and methyl carbamate (B1207046) to form 1-carbamatoalkyl 2-naphthols in good to excellent yields. researchgate.netmdpi.com This is followed by an intramolecular acylation at a higher temperature, also facilitated by T3P®, to yield the final naphthoxazinone derivatives in moderate yields. researchgate.netmdpi.com The process has been optimized as a one-pot procedure by sequentially increasing the temperature. mdpi.com

ZrOCl₂·8H₂O: Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has been identified as a green, non-toxic, and inexpensive catalyst for the synthesis of arkat-usa.orgresearchgate.netoxazino[5,6-c]quinolin-5-one derivatives in aqueous ethanol (B145695) at room temperature. researchgate.net This catalyst offers operational simplicity and is environmentally friendly. researchgate.net

LaCl₃/ClCH₂COOH: A catalytic system comprising lanthanum(III) chloride and chloroacetic acid has been effectively used for the synthesis of 1-aryl-2,3-dihydro-3-phenyl-1H-naphth[1,2-e] arkat-usa.orgresearchgate.netoxazines. sharif.edusharif.edu This method is noted for being environmentally benign and proceeds in good to excellent yields under solvent-free conditions. sharif.edusharif.edu The reusability of this catalytic system has also been demonstrated. researchgate.net

Snail Shell Catalyst: In a move towards green chemistry, snail shells have been utilized as a natural, abundant, and reusable catalyst for the one-pot, three-component synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] arkat-usa.orgresearchgate.netoxazine-3-one/thione derivatives. jmaterenvironsci.comresearchgate.net The reaction, conducted under solvent-free conditions, offers high yields and short reaction times. jmaterenvironsci.com The catalyst is prepared by simply collecting, cleaning, drying, and crushing the snail shells into a fine powder. jmaterenvironsci.com

Magnetic Nanocatalysts: Magnetic nanocatalysts have emerged as highly efficient and recoverable catalysts for organic synthesis. nih.govrsc.org For instance, a GO-Fe₃O₄–Ti(IV) magnetic composite has been used for the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] arkat-usa.orgresearchgate.netoxazines. nih.gov This method offers advantages such as a simple work-up, short reaction times, high yields, and catalyst reusability. nih.gov Other magnetic nanocatalysts, such as those based on Fe₃O₄ nanoparticles functionalized with various organic moieties, have also been employed for the synthesis of arkat-usa.orgresearchgate.netoxazine derivatives under ultrasonic or solvent-free conditions. researchgate.net

Gum Arabic-OPO₃H₂: A novel, natural-based green catalyst, Gum Arabic-OPO₃H₂ (GA-OPO₃H₂), has been synthesized and used for the pseudo-four-component synthesis of naphtho[1,2-e] arkat-usa.orgresearchgate.netoxazines. nih.govrsc.org This catalyst, prepared from the reaction of phosphorus pentoxide with gum arabic, facilitates the reaction of 2-naphthol, formaldehyde, and primary amines under solvent-free grinding conditions at room temperature. nih.govrsc.org The catalyst is highly efficient, allows for a simple work-up, and can be reused multiple times without significant loss of activity. nih.gov

Chemoselective Transformations Utilizing Low-Valent Titanium Reagents

Low-valent titanium reagents have been instrumental in the chemoselective synthesis of various new naphtho[1,2-e] arkat-usa.orgresearchgate.netoxazine derivatives. acs.orgnih.gov These reagents can induce selective transformations of 1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e] arkat-usa.orgresearchgate.netoxazines with reagents like triphosgene or triethyl orthoformate. acs.orgnih.gov This approach allows for the synthesis of compounds such as trans-1,3-diaryl-1H-naphtho[1,2-e] arkat-usa.orgresearchgate.netoxazine-2(3H)-carbonyl chloride and 1-aryl-2-benzyl-1,2-dihydronaphtho[1,2-e] arkat-usa.orgresearchgate.netoxazine-3-one. acs.orgnih.gov The key advantages of this methodology include short reaction times (around 15 minutes), ease of manipulation, and high chemoselectivity. acs.orgnih.gov

Microwave-Assisted Synthetic Procedures

Microwave irradiation has been established as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. chemmethod.com The synthesis of 1-phenyl-1,2-dihydro-3H-naphtho[1,2-e] arkat-usa.orgresearchgate.netoxazin-3-one derivatives has been successfully achieved through a three-component coupling of 2-naphthol, aromatic aldehydes, and urea under microwave irradiation and solvent-free conditions. chemmethod.com Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for this transformation, providing excellent yields in a short period. chemmethod.com This method aligns with the principles of green chemistry by avoiding the use of volatile organic solvents. chemmethod.com

Visible Light-Mediated Intramolecular Cross Dehydrogenative Coupling

A catalyst-free approach for the synthesis of 1,3-oxazines has been developed utilizing visible light. researchgate.net This method relies on an intramolecular cross dehydrogenative coupling reaction, using aerial oxygen as the oxidant. researchgate.net This green methodology allows for the synthesis of a broad range of 1,3-oxazines by varying the substituents on the starting materials. researchgate.net

Strategies for Functionalized and Spiro-Derivative Synthesis

Synthesis of Functionalized 1,4-Oxazine Derivatives via Intramolecular Wittig Reaction

An efficient and novel method for the synthesis of functionalized 1,4-oxazine derivatives involves an intramolecular Wittig reaction. arkat-usa.orgresearchgate.net This reaction proceeds through a one-pot condensation of phosphine derivatives, such as triphenylphosphine, with dialkyl acetylenedicarboxylates in the presence of nitrosonaphthols. arkat-usa.orgresearchgate.net The reaction mechanism involves the formation of a vinylphosphonium salt intermediate, which then undergoes an intramolecular Wittig reaction to yield the desired 1,4-oxazine derivatives in good yields without the need for a catalyst. arkat-usa.orgresearchgate.net The reaction is typically carried out in toluene under reflux conditions. arkat-usa.org This method provides a straightforward route to highly functionalized naphthoxazine systems. arkat-usa.org

Data Tables

Table 1: Catalytic Synthesis of 1-(Aryl)-1,2-dihydro-naphtho[1,2-e] arkat-usa.orgresearchgate.netoxazin-3(2H)-one Derivatives

EntryAldehydeCatalystConditionsYield (%)Reference
1Benzaldehyde (B42025)Snail Shell120 °C, 100 min, solvent-free92 jmaterenvironsci.com
24-ChlorobenzaldehydeSnail Shell120 °C, 90 min, solvent-free95 jmaterenvironsci.com
34-MethylbenzaldehydeSnail Shell120 °C, 100 min, solvent-free89 jmaterenvironsci.com
43-FluorobenzaldehydeT3P®160 °C, 35 min, Toluene53 mdpi.com
53,4-DifluorobenzaldehydeT3P®160 °C, 35 min, Toluene47 mdpi.com
63-PhenoxybenzaldehydeT3P®160 °C, 35 min, Toluene41 mdpi.com
7BenzaldehydeFeCl₃Microwave, solvent-free92 chemmethod.com
84-ChlorobenzaldehydeFeCl₃Microwave, solvent-free95 chemmethod.com
94-MethoxybenzaldehydeFeCl₃Microwave, solvent-free90 chemmethod.com

Table 2: Synthesis of 2-Aryl/Alkyl-2,3-dihydro-1H-naphtho[1,2-e] arkat-usa.orgresearchgate.netoxazines using Magnetic Nanocatalyst

EntryPrimary AmineCatalystConditionsYield (%)Reference
1AnilineGO-Fe₃O₄–Ti(IV)65 °C, solvent-free95 nih.gov
24-ChloroanilineGO-Fe₃O₄–Ti(IV)65 °C, solvent-free92 nih.gov
34-MethylanilineGO-Fe₃O₄–Ti(IV)65 °C, solvent-free96 nih.gov
4BenzylamineGO-Fe₃O₄–Ti(IV)65 °C, solvent-free94 nih.gov

Approaches to Spiro[indoline-naphth[2,1-b]mdpi.compreprints.orgoxazine] Systems

The synthesis of spiro[indoline-naphth[2,1-b] mdpi.compreprints.orgoxazine] systems, a class of compounds known for their photochromic properties, has been approached through various methodologies. These compounds feature a spiro linkage between an indoline (B122111) and a naphthoxazine moiety.

A traditional and common method for synthesizing spirooxazines involves the thermal condensation of an alkylidene heterocycle, such as a 1,3,3-trimethyl-2-methyleneindoline (B94422) derivative, with an ortho-hydroxynitroso aromatic compound in a polar organic solvent. nih.gov A significant challenge with this method is the instability of the alkylidene heterocycle, which often requires purification by vacuum distillation before use. nih.gov

More recent research has focused on developing novel derivatives and improving synthetic strategies. For instance, a series of new spirooxazine derivatives containing nitrogen heterocycles have been synthesized and their photochromic behaviors investigated in different media. These compounds have demonstrated notable photochromic characteristics, including high response rates and rapid thermal bleaching.

Furthermore, innovative synthetic routes have been explored to introduce specific substituents onto the spirooxazine framework. One such approach led to the synthesis of 1,3,3-trimethyl-2'-ethoxy-1,3-dihydrospiro(indole-2,3'-naphtho(2,1-b)(1,4)oxazine). nih.gov This was achieved by heating the parent spirooxazine, 1,3,3-trimethylspiro[indoline-2,3'-[3H]-naphth[2,1-b] mdpi.compreprints.orgoxazine], with potassium iodide in ethanol under elevated temperature and pressure in a Teflon-lined stainless steel autoclave. nih.gov This method suggests a general pathway for producing alkoxy-substituted spirooxazines at the C2' position. nih.gov

The design and synthesis of spiro-indoline naphthoxazines have also been tailored for specific applications, such as in dye-sensitized solar cells (DSSCs). rsc.org In one study, four new photosensitizers with a donor-pi-acceptor structure incorporating the spiro-indoline naphthoxazine core were synthesized. rsc.org The synthetic design strategically placed an anchoring function on the naphthalene portion of the molecule to facilitate electron injection into the titanium dioxide of the solar cell. rsc.org

The table below summarizes key synthesized spiro[indoline-naphth[2,1-b] mdpi.compreprints.orgoxazine] derivatives and their synthetic context.

Compound NameSynthetic MethodKey FindingReference
1,3,3-trimethylspiro[indoline-2,3'-[3H]-naphth[2,1-b] mdpi.compreprints.orgoxazine]Thermal condensationParent compound for further derivatization. nih.gov
1,3,3-trimethyl-2'-ethoxy-1,3-dihydrospiro(indole-2,3'-naphtho(2,1-b)(1,4)oxazine)Reaction with ethanol and potassium iodide under heat and pressureA novel method for alkoxy substitution at the C2' position. nih.gov
Novel spirooxazine derivatives with nitrogen heterocyclesNot specified in detailExhibited high photochromic response and fast thermal bleaching.
Spiro-indoline naphthoxazine dyes with donor-pi-acceptor structureMulti-step synthesis for DSSC applicationDesigned for use as photosensitizers in solar cells. rsc.org

Synthesis of Naphthalene-Based Oxasteroids

A concise, transition-metal-free, four-step synthetic pathway has been developed for the creation of tetracyclic heterosteroidal compounds known as 14-aza-12-oxasteroids, which are derivatives of the 1H-naphth[2,1-b] mdpi.compreprints.orgoxazin-2(3H)-one core structure. mdpi.comnih.gov This methodology commences with readily available 2-naphthol analogues. nih.gov

The synthetic sequence is as follows:

Bucherer Reaction : The initial step involves the conversion of 2-naphthol analogues into their corresponding 2-naphthylamines. preprints.orgnih.gov

Sugasawa Reaction : This is followed by a selective ortho-acylation of the 2-naphthylamines to produce 1-acyl-2-aminonaphthalenes. preprints.orgnih.gov

Reduction : The acetyl group of the 1-acylated-2-aminonaphthylenes is then reduced, typically using a borohydride, to yield the corresponding naphthalene-based amino-alcohols. preprints.orgnih.gov

Double Dehydration and Cyclization : The final and key step is a one-pot reaction where the synthesized amino-alcohols undergo a double dehydration and double intramolecular cyclization with various oxo-acids (e.g., levulinic acid, 2-carboxybenzaldehyde). mdpi.compreprints.org This tandem process leads to the formation of a C-N bond, a C-O bond, and an amide bond, thereby constructing two additional rings to complete the 14-aza-12-oxasteroid framework. mdpi.compreprints.org

This synthetic strategy has been successfully employed to synthesize a series of 14-aza-12-oxasteroid compounds in moderate to decent yields, ranging from 30% to 78%. preprints.org The structure of one of the final products, 12a-Methyl-11-phenyl-11,12a-dihydro-1H-naphtho[2,1-d]pyrrolo[2,1-b] mdpi.comoxazin-3(2H)-one, has been confirmed by single crystal X-ray crystallography. mdpi.comnih.gov This methodology is noted for its efficiency and for starting from inexpensive materials. preprints.org

The table below provides an overview of the key reaction types and intermediates in the synthesis of naphthalene-based oxasteroids.

StepReaction TypeStarting MaterialProduct
1Bucherer Reaction2-Naphthol Analogues2-Naphthylamines
2Sugasawa Reaction2-Naphthylamines1-Acyl-2-aminonaphthalenes
3Reduction1-Acyl-2-aminonaphthalenesNaphthalene-based Amino-alcohols
4Double Dehydration and CyclizationNaphthalene-based Amino-alcohols and Oxo-acids14-Aza-12-oxasteroids

Chemical Reactivity and Transformation Studies of 1h Naphth 2,1 B 1 2 Oxazin 2 3h One

Ring-Opening and Ring-Closing Mechanisms

The ability of the oxazine (B8389632) ring within related naphthoxazine structures to undergo reversible ring-opening and closing is a key feature, particularly in the context of photochromism. This dynamic process involves significant changes in molecular geometry and electronic structure.

Spirooxazines are a class of photochromic compounds where a naphthoxazine moiety is linked to another heterocyclic system (like indoline) through a spiro carbon atom. In their ground state, these two parts of the molecule are orthogonal and their π-electron systems are not conjugated. nih.gov The photochromic behavior of these molecules is driven by the reversible cleavage of the C(spiro)-O bond within the oxazine ring upon exposure to UV light. nih.gov

This bond breaking leads to the formation of an open-ring isomer, a colored species known as a merocyanine (B1260669). The subsequent thermal or photochemical reaction allows the ring to close, returning the molecule to its colorless spiro form. The rate of this ring-closing reaction is a critical parameter for photochromic applications and is influenced by the molecular structure and the surrounding environment. Studies on related systems like 1,3-cyclohexadiene (B119728) have used advanced techniques like ultrafast time-resolved, gas-phase x-ray scattering to probe the kinetics of such ring-opening dynamics on the femtosecond and picosecond timescales. nih.gov

Upon UV irradiation, the heterolytic cleavage of the C-O bond in the oxazine ring of spirooxazines initiates the isomerization to the open-form merocyanine. nih.gov This process is extremely fast, with the initial bond breakage occurring within a few hundred femtoseconds. researchgate.net The resulting transient species then evolves over a picosecond timescale to form more stable isomers. researchgate.net

The open-form merocyanine can exist in different isomeric structures, primarily as a quinoidal form or a zwitterionic form. The equilibrium between these forms is heavily dependent on the polarity of the solvent. nih.gov In nonpolar solvents, the quinoidal structure is generally favored, while in high-polarity solvents, the zwitterionic structure dominates. This phenomenon, known as solvatochromism, results in a noticeable shift in the color of the compound. nih.gov For instance, a positive solvatochromism (a red shift in the absorption band with increasing solvent polarity) is indicative of the merocyanine form adopting a keto-like structure that is stabilized by the polar solvent. nih.gov The specific electronic properties of substituents on either the naphthoxazine or the indoline (B122111) part of the molecule can also influence which isomeric form is more stable. nih.gov

SolventPolarity (ET(30) kcal/mol)Merocyanine Absorption Max (λmax, nm)
Toluene (B28343)33.9590
Chloroform39.1600
Acetonitrile45.6610
Ethanol (B145695)51.9620
This table illustrates the effect of solvent polarity on the absorption maximum of a typical spironaphthoxazine, showing a bathochromic (red) shift as polarity increases, which stabilizes the excited state of the colored form. nih.gov

Derivatization Reactions and Functional Group Transformations

The 1H-Naphth[2,1-b] nih.govnih.govoxazin-2(3H)-one scaffold possesses reactive sites, notably the nitrogen atom of the lactam, that allow for various derivatization reactions. These transformations are crucial for synthesizing libraries of compounds with diverse properties.

While specific studies on the N-alkylation and N-acylation of 1H-Naphth[2,1-b] nih.govnih.govoxazin-2(3H)-one are not extensively detailed in the available literature, the reactivity of the lactam nitrogen can be inferred from related heterocyclic systems. Lactams, like the one in the oxazinone ring, can undergo N-alkylation and N-acylation. For instance, the alkylation of related 2-pyridones and 2(1H)-quinolinones often yields a mixture of N- and O-alkylated products, with the regioselectivity being highly dependent on the reaction conditions, such as the base and solvent used. beilstein-journals.org In other heterocyclic systems like indazoles, regioselective N-alkylation can be achieved by carefully choosing the base and solvent, with combinations like sodium hydride in tetrahydrofuran (B95107) favoring N-1 substitution. nih.gov

Acylation reactions on similar scaffolds, such as benzoxazolin-2-ones, primarily occur at the nitrogen atom. mdpi.com Various acylating agents, including acetic anhydride (B1165640) and benzoyl chlorides, can be used. mdpi.com This suggests that the nitrogen atom in 1H-Naphth[2,1-b] nih.govnih.govoxazin-2(3H)-one is a likely site for acylation, allowing for the introduction of various functional groups.

Carbonyl reagents are key in the synthesis and transformation of the naphthoxazine ring system. Triphosgene (B27547) (bis(trichloromethyl) carbonate), a safer crystalline substitute for phosgene (B1210022) gas, is a versatile reagent for creating carbonyl-containing structures. researchgate.net It has been employed in the cyclization of hydrazones derived from 2-acetyl-1-naphthol and 1-acetyl-2-naphthol. arkat-usa.org Depending on the molar ratio of triphosgene used, these reactions can yield naphthoxazines or their spiro dimers. arkat-usa.org For example, the reaction of a 1-acetyl-2-naphthol derived hydrazone with triphosgene can produce a 4-methylene-3-amino-3,4-dihydro-2H-naphth[2,1-e]-1,3-oxazin-2-one derivative. arkat-usa.org

PrecursorReagentProductYield (%)
1-Acetyl-2-naphthol phenylhydrazoneTriphosgeneSpiro naphthoxazine dimer69
1-Acetyl-2-naphthol (4-methylphenyl)hydrazoneTriphosgene4-Methylene-3-[N-(4-methylphenyl)amino]-3,4-dihydro-2H-naphth[1,2-e]-1,3-oxazine-2-one60
This table shows examples of products obtained from the reaction of acetylnaphthol hydrazones with triphosgene. arkat-usa.org

Triethyl orthoformate is another important reagent, often used in one-pot reactions with amines to synthesize a variety of heterocyclic compounds, including benzimidazoles, benzoxazoles, and quinazolinones. nih.govsharif.edu These reactions typically involve the formation of an amidine intermediate from the amine and triethyl orthoformate, followed by cyclization. sharif.edu While direct reactions with pre-formed naphthoxazinones are not detailed, its use in multicomponent reactions to build similar heterocyclic systems highlights its potential utility. nih.govsharif.edu

The construction of the naphthoxazine ring often involves an oxidative cyclization step from open-chain precursors. Various synthetic strategies have been developed to achieve this transformation efficiently.

One method involves a one-pot, two-step protocol starting from 2-naphthol (B1666908), an aromatic aldehyde, and methyl carbamate (B1207046). The use of a dehydrating agent like propylphosphonic anhydride (T3P®) facilitates the initial three-component reaction to form a 1-carbamatoalkyl 2-naphthol intermediate, which then undergoes ring closure to yield the 1H-naphtho[1,2-e] nih.govresearchgate.netoxazin-3(2H)-one derivative. Another approach utilizes a multicomponent reaction of 2-naphthols, anilines, and ethyl glyoxylate, using only molecular oxygen as the oxidant to achieve an oxidative cyclization, leading to related iminonaphthofuranones. nih.gov

Furthermore, 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] nih.govresearchgate.netoxazines can be prepared via the ring-closure reactions of aminobenzylnaphthols (Betti bases) with various aldehydes. researchgate.net This demonstrates the versatility of cyclization reactions in creating a diverse library of naphthoxazine derivatives.


Interconversions of Tautomeric Forms

The chemical structure of 1H-Naphth[2,1-b] uni-muenchen.demasterorganicchemistry.comoxazin-2(3H)-one allows for the existence of different tautomeric forms, which are constitutional isomers that can readily interconvert. This phenomenon, known as tautomerism, is a significant aspect of the compound's reactivity and chemical behavior. The primary tautomerism observed in this class of compounds is lactam-lactim tautomerism, with the potential for keto-enol tautomerism in the lactam form.

The interconversion between these tautomers is a dynamic equilibrium process. The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic effects of any substituents on the aromatic rings. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying these tautomeric equilibria. nih.govnih.gov

Potential Tautomeric Forms

1H-Naphth[2,1-b] uni-muenchen.demasterorganicchemistry.comoxazin-2(3H)-one can theoretically exist in two main tautomeric forms: the lactam form and the lactim form.

Lactam Form: This form contains an amide group within the oxazine ring, specifically a C=O group (carbonyl) and an N-H group. This is the form indicated by the systematic name 1H-Naphth[2,1-b] uni-muenchen.demasterorganicchemistry.comoxazin-2(3H)-one.

Lactim Form: This tautomer features an imidic acid group, characterized by a C=N double bond and a hydroxyl (-OH) group. The systematic name for this form would be 2-Hydroxy-3H-naphtho[2,1-b] uni-muenchen.demasterorganicchemistry.comoxazine.

The interconversion between the lactam and lactim forms involves the migration of a proton from the nitrogen atom to the carbonyl oxygen atom, and a concurrent shift of the double bond from C=O to C=N. wikipedia.org

Furthermore, the lactam form itself can exhibit keto-enol tautomerism, where a proton from the carbon atom adjacent to the carbonyl group (the α-carbon at the 3-position) migrates to the carbonyl oxygen. This would result in an enol tautomer. masterorganicchemistry.comlibretexts.org

The potential tautomeric forms are illustrated in the table below.

Tautomeric FormStructural RepresentationKey Functional Groups
Lactam Amide (-C(=O)-NH-)
Lactim Imidic acid (-C(OH)=N-)
Enol of Lactam Enol (-C(OH)=C-)

Note: The structural representations are generalized for illustrative purposes.

Research Findings on Tautomeric Equilibrium

While specific experimental studies on the tautomeric equilibrium of 1H-Naphth[2,1-b] uni-muenchen.demasterorganicchemistry.comoxazin-2(3H)-one are not extensively available in the reviewed literature, studies on analogous heterocyclic systems provide valuable insights. For many related compounds, the lactam form is generally the more stable and predominant tautomer in various solvents. uni-muenchen.de The stability of the lactam form can be attributed to the greater bond energy of the C=O double bond compared to the C=N double bond.

The equilibrium between tautomers can be quantitatively assessed using techniques like NMR spectroscopy by integrating the signals corresponding to each form. thermofisher.com The solvent plays a crucial role in determining the position of the equilibrium. Polar solvents can stabilize the more polar tautomer through hydrogen bonding, while nonpolar solvents may favor the less polar form. nih.gov For instance, in some systems, intramolecular hydrogen bonding can stabilize the enol or lactim form. masterorganicchemistry.com

The interconversion between tautomers is often catalyzed by acids or bases. libretexts.org

Acid-catalyzed interconversion typically involves protonation of the carbonyl oxygen, followed by deprotonation at the nitrogen (for lactam-lactim) or the α-carbon (for keto-enol).

Base-catalyzed interconversion proceeds through the deprotonation of the N-H or α-C-H bond to form an anion, which is then protonated at a different site.

The table below summarizes the factors that generally influence the tautomeric equilibrium in related systems.

FactorInfluence on Equilibrium
Solvent Polarity Polar solvents may favor the more polar tautomer (often the lactam).
Temperature Can shift the equilibrium towards the less stable tautomer.
pH Acidic or basic conditions can catalyze the interconversion.
Substituents Electron-donating or withdrawing groups can influence the relative stability of the tautomers.
Hydrogen Bonding Intramolecular hydrogen bonding can stabilize the lactim or enol form.

Although detailed quantitative data for 1H-Naphth[2,1-b] uni-muenchen.demasterorganicchemistry.comoxazin-2(3H)-one is scarce, the fundamental principles of tautomerism suggest a dynamic interplay between its potential isomeric forms, with the lactam form likely being the most prevalent under standard conditions.

Structural Elucidation and Spectroscopic Characterization of 1h Naphth 2,1 B 1 2 Oxazin 2 3h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. For analogues of 1H-Naphth[2,1-b] rsc.organu.edu.auoxazin-2(3H)-one, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the naphthalene (B1677914) ring system, as well as for the protons on the oxazine (B8389632) ring.

In a representative analogue, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns (multiplicities) of these protons are dictated by their position on the naphthalene core and the electronic effects of the substituents. For instance, protons adjacent to the oxygen or nitrogen atoms of the oxazine ring will experience a different chemical environment compared to those more distant.

The protons on the oxazine ring itself, specifically the methylene (B1212753) (-CH₂-) and methine (-CH-) protons, will have distinct chemical shifts. For example, in 2,4-disubstituted-3,4-dihydro-2H-1,3-naphthoxazine derivatives, the protons of the oxazine ring show specific multiplicities and coupling constants that are crucial for conformational analysis.

Table 1: Representative ¹H NMR Data for Naphthoxazine Analogues Data presented is for analogous structures and may not represent the exact values for 1H-Naphth[2,1-b] rsc.organu.edu.auoxazin-2(3H)-one.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.5 m -
Oxazine-CH₂ ~4.5 - 5.0 d ~10-12
Oxazine-CH ~5.5 - 6.0 t ~6-8

s = singlet, d = doublet, t = triplet, m = multiplet

The coupling constants (J-values) between adjacent protons are particularly informative, providing dihedral angle information which helps in determining the relative stereochemistry of substituents on the oxazine ring.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

For naphthoxazinone analogues, the ¹³C NMR spectrum will show a series of signals in the aromatic region (typically δ 110-150 ppm) corresponding to the carbon atoms of the naphthalene ring system. The quaternary carbons, those that are part of the ring fusion or are substituted, often show distinct chemical shifts. The carbonyl carbon of the lactone group in the oxazin-2-one ring is a key diagnostic signal, typically appearing significantly downfield (δ 160-170 ppm) due to the strong deshielding effect of the double-bonded oxygen.

The carbon atoms within the oxazine ring will also have characteristic chemical shifts, for instance, the carbon atom bonded to the nitrogen will appear in a different region compared to the one bonded to the oxygen.

Table 2: Representative ¹³C NMR Data for Naphthoxazine Analogues Data presented is for analogous structures and may not represent the exact values for 1H-Naphth[2,1-b] rsc.organu.edu.auoxazin-2(3H)-one.

Carbon Chemical Shift (δ, ppm)
Carbonyl (C=O) 160 - 170
Aromatic C 110 - 150
Oxazine C-N ~50 - 60

For complex molecules with multiple stereocenters, one-dimensional NMR spectra may not be sufficient to fully determine the three-dimensional structure. In such cases, advanced 2D NMR techniques are employed. The Nuclear Overhauser Effect (NOE) is a particularly powerful tool for determining spatial proximity between atoms. ucl.ac.uk NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), measure the transfer of nuclear spin polarization from one nucleus to another through space. ucl.ac.uk The observation of an NOE between two protons indicates that they are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded. ucl.ac.uk This information is crucial for assigning the relative stereochemistry of substituents on the oxazine ring. For example, an NOE between a proton on a substituent and a proton on the naphthalene ring can help to define the orientation of the substituent.

Ring current effects, arising from the delocalized π-electrons in the naphthalene system, can also provide stereochemical clues. Protons that are positioned above or below the plane of the aromatic ring will experience a shielding effect and resonate at a higher field (lower ppm) than would otherwise be expected. Conversely, protons located in the plane of the ring will be deshielded. By analyzing these anisotropic effects, the conformation of the oxazine ring and the orientation of its substituents relative to the naphthalene moiety can be inferred.

Certain naphthoxazine derivatives may exist as a mixture of isomers or may undergo isomerization under specific conditions. Time-course ¹H NMR spectroscopy is a valuable technique to monitor such dynamic processes. By acquiring a series of ¹H NMR spectra over time, it is possible to observe changes in the signals corresponding to the different isomers. nih.gov For example, if a compound is undergoing cis-trans isomerization, the relative intensities of the signals for the cis and trans protons will change over time until equilibrium is reached. rsc.org Plotting the integration of these signals as a function of time allows for the determination of the rate of isomerization and the equilibrium constant for the process.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For 1H-Naphth[2,1-b] rsc.organu.edu.auoxazin-2(3H)-one and its analogues, the IR spectrum provides clear evidence for key functional groups. A strong absorption band in the region of 1720-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the lactone carbonyl group. The N-H stretching vibration of the secondary amine in the oxazine ring typically appears as a sharp to moderately broad band around 3300-3400 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the oxazine ring will give rise to absorptions in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1500-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for Naphthoxazinone Analogues

Functional Group Absorption Range (cm⁻¹)
N-H Stretch 3300 - 3400
Aromatic C-H Stretch > 3000
C=O Stretch (Lactone) 1720 - 1750
Aromatic C=C Stretch 1500 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For 1H-Naphth[2,1-b] rsc.organu.edu.auoxazin-2(3H)-one, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can then be used to confirm its elemental formula. The mass spectrum also provides valuable structural information through the analysis of fragmentation patterns. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the structure of the parent molecule. For instance, a common fragmentation pathway for naphthoxazinones might involve the loss of CO from the lactone group or cleavage of the oxazine ring. The observation of a fragment ion corresponding to the naphthalene moiety would provide strong evidence for the presence of this core structure.

Table 4: Compound Names Mentioned in the Article

Compound Name
1H-Naphth[2,1-b] rsc.organu.edu.auoxazin-2(3H)-one
1-Phenyl-1H-naphtho[1,2-e] rsc.orgucl.ac.ukoxazin-3(2H)-one

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method provides definitive information about bond lengths, bond angles, and the conformation of molecules in the solid state. For analogues of 1H-Naphth[2,1-b] nih.govlibretexts.orgoxazin-2(3h)-one, single-crystal X-ray diffraction studies have elucidated key structural features.

Detailed analysis of a closely related compound, 1-Phenyl-1H-naphtho[1,2-e] nih.govresearchgate.netoxazin-3(2H)-one, reveals a monoclinic crystal system. wikipedia.org The naphthalene and benzaldehyde (B42025) groups in this molecule are oriented at a significant dihedral angle to each other, while the central oxazine ring adopts a specific conformation. wikipedia.org In another analogue, 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazin-2-yl)methyl]naphthalen-2-ol, the oxazine ring is found to have a half-chair conformation. nih.govresearchgate.netrsc.org This non-planar ring structure is a common feature among such heterocyclic systems.

The table below summarizes representative crystallographic data for an analogue of the target compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for 1-Phenyl-1H-naphtho[1,2-e] nih.govresearchgate.netoxazin-3(2H)-one

Parameter Value
Chemical Formula C₁₈H₁₃NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.5625 (4)
b (Å) 16.9228 (5)
c (Å) 7.2394 (2)
β (°) 98.155 (1)
Volume (ų) 1402.21 (7)
Z 4

Data sourced from reference wikipedia.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For compounds like 1H-Naphth[2,1-b] nih.govlibretexts.orgoxazin-2(3h)-one, which contain chromophores such as the naphthalene ring system and a carbonyl group, several types of electronic transitions are possible.

The UV-Vis spectra of naphthoquinone derivatives, which share structural similarities, are characterized by complex band systems resulting from overlapping π-π* transitions. rsc.org The primary electronic transitions expected for the title compound include:

π → π transitions:* These high-energy transitions occur within the aromatic naphthalene system. Naphthalene itself exhibits two distinct absorption bands, denoted as ¹Lₐ and ¹Lₑ, which arise from such transitions. researchgate.net

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital, often associated with the carbonyl group (C=O).

The photophysical properties of naphthoxazinone derivatives are highly dependent on their specific structure. researchgate.net The introduction of electron-donating groups into the naphthalene ring system can lead to bathochromic (red) shifts in the absorption maxima. electronicsandbooks.com

A significant phenomenon observed in the UV-Vis spectroscopy of these compounds is solvatochromism—the change in the absorption spectrum when the polarity of the solvent is altered. wikipedia.org This effect provides insight into the change in the dipole moment of the molecule upon electronic excitation.

Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state. wikipedia.orgnih.gov

Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar than the excited state, often seen in n → π* transitions where hydrogen bonding with protic solvents can lower the energy of the ground state. wikipedia.org

Naphthalene derivatives are known to exhibit solvatochromic shifts, making this a key area of investigation for understanding their photophysical properties. nih.gov

Table 2: Principal Electronic Transitions in Naphthoxazinones

Transition Type Involved Orbitals Relative Energy Chromophore
π → π* π to π* High Naphthalene ring

X-ray Diffraction (XRD) for Crystalline Properties

While single-crystal X-ray crystallography provides the detailed structure of a perfect crystal, powder X-ray diffraction (XRD) is used to analyze the bulk properties of a microcrystalline solid. libretexts.orgwikipedia.org This technique is essential for phase identification, determining the degree of crystallinity, and measuring lattice parameters of a powdered sample. carleton.eduspringernature.com

For a compound like 1H-Naphth[2,1-b] nih.govlibretexts.orgoxazin-2(3h)-one, which is synthesized as a crystalline solid, powder XRD serves as a crucial characterization tool. nih.govmdpi.com The analysis involves irradiating a finely ground powder with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). libretexts.org

The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. The positions of the diffraction peaks (2θ values) are determined by the geometry of the unit cell according to Bragg's Law (nλ = 2d sinθ). carleton.edu The sharpness and intensity of the peaks provide information about the quality of the crystalline structure; sharp, well-defined peaks indicate a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline sample. researchgate.net

Therefore, powder XRD is used to confirm the formation of the desired crystalline phase of 1H-Naphth[2,1-b] nih.govlibretexts.orgoxazin-2(3h)-one, assess its purity against potential crystalline impurities, and provide data on its crystal lattice.

Table 3: Representative Data from a Powder X-ray Diffraction Pattern

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
14.8 5.98 100
21.1 4.21 60
23.5 3.78 45
26.7 3.34 70

This table is a hypothetical representation of XRD data for a crystalline organic compound and is for illustrative purposes only.

Table of Mentioned Compounds

Compound Name
1H-Naphth[2,1-b] nih.govlibretexts.orgoxazin-2(3h)-one
1-Phenyl-1H-naphtho[1,2-e] nih.govresearchgate.netoxazin-3(2H)-one
1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazin-2-yl)methyl]naphthalen-2-ol
Naphthalene
1-naphthol

Theoretical and Computational Investigations of 1h Naphth 2,1 B 1 2 Oxazin 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been employed to study the molecular geometry and electronic properties of naphthoxazine derivatives. For instance, calculations at the MP2/6-31G level of theory have been used to analyze the molecular geometry and electronic structure of similar six-membered phosphazene and heterophosphazene rings. nih.gov These studies indicate that the ring skeleton of such compounds can adopt planar or envelope conformations, with significant charge separation along the molecular framework. nih.gov

DFT calculations can reveal key details about bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. For a related compound, 1-phenyl-1H-naphtho-[1,2-e] researchgate.netlibretexts.orgoxazin-3(2H)-one, X-ray crystallography has shown that the naphthalene (B1677914) and benzaldehyde (B42025) groups are nearly perpendicular to each other, with the oxazine (B8389632) ring adopting a specific orientation relative to these planar fragments. nih.govnih.gov Such structural information is crucial for understanding how the molecule interacts with its environment.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals (like the HOMO and LUMO), determines the molecule's reactivity and spectroscopic properties. DFT studies can map the valence electron charge density, highlighting areas of high and low electron density, which are indicative of reactive sites. nih.gov

Table 1: Representative DFT Calculation Parameters for Naphthoxazine-related Structures
ParameterDescriptionTypical Values/ObservationsReference
MethodThe specific DFT functional used (e.g., B3LYP).B3LYP is commonly used for organic molecules. researchgate.net
Basis SetThe set of mathematical functions used to build the molecular orbitals (e.g., 6-31G).6-31G provides a good balance of accuracy and computational cost. researchgate.net
Ring ConformationThe 3D shape of the oxazine ring.Half-chair or envelope conformations are common. nih.govmdpi.com
Dihedral AnglesThe angles between different planes within the molecule.Crucial for defining the overall molecular shape and steric hindrance. nih.govnih.gov
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and electronic transition energies. researchgate.net

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. wayne.edulibretexts.org By exploring the PES, chemists can identify stable structures (minima), transition states (saddle points), and the pathways that connect them, thereby elucidating reaction mechanisms. libretexts.orgwayne.edu

For a molecule like 1H-Naphth[2,1-b] researchgate.netnih.govoxazin-2(3h)-one, PES mapping can be used to understand its formation, potential rearrangements, and decomposition pathways. pku.edu.cn The process involves calculating the energy at numerous points in the molecule's geometric space. libretexts.org The minima on the PES correspond to stable isomers or conformers, while the transition states represent the energy barriers that must be overcome for a reaction to occur. wayne.edumuni.cz

The elucidation of reaction pathways is critical for understanding how a molecule is synthesized and how it might react with other species. libretexts.org For example, in the synthesis of naphthoxazines, which can involve Mannich-type reactions, computational studies can model the step-by-step process of bond formation and ring closure. researchgate.netresearchgate.net This provides a detailed picture of the reaction mechanism at a level of detail that is often inaccessible to experimental methods alone. pku.edu.cn

Ligand-Receptor Interactions and Binding Affinity Predictions

Computational docking is a key method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. mdpi.com This information is invaluable in drug discovery and design. For derivatives of 1H-Naphth[2,1-b] researchgate.netnih.govoxazin-2(3h)-one, understanding their potential interactions with biological targets is crucial for assessing their pharmacological potential.

Molecular docking simulations can predict the binding mode and estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov For instance, studies on aminobenzylnaphthols, which are structurally related to the Betti bases used in naphthoxazine synthesis, have used molecular docking to identify potential anticancer targets. mdpi.com These in silico investigations suggested that the anticancer activity could be attributed to the inhibition of proteins like ADORA1, CDK2, and TRIM24. mdpi.com

The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govnih.gov Computational tools can identify and quantify these interactions, providing a rationale for the observed binding strength. For example, a study on a 1,4-naphthoquinone (B94277) derivative's interaction with human serum albumin (HSA) revealed that hydrophobic interactions and π-π stacking were the primary driving forces for binding. nih.gov

Computational Insights into Biological Activity Mechanisms

Beyond predicting binding, computational methods can offer deeper insights into the mechanisms underlying a molecule's biological activity. By simulating the dynamic behavior of the ligand-receptor complex, researchers can understand how the ligand might alter the receptor's function.

Molecular dynamics (MD) simulations, for example, can track the movements of atoms in a ligand-protein complex over time, revealing conformational changes induced by the ligand. nih.gov In the study of the 1,4-naphthoquinone derivative with HSA, MD simulations indicated a stable and spontaneous binding process. nih.gov Furthermore, spectroscopic analyses combined with computational methods showed that the ligand induced conformational changes in the protein's secondary structure, affecting its α-helix and β-sheet content. nih.gov

These computational insights help to build a comprehensive picture of how a compound exerts its biological effects. This knowledge is essential for optimizing the compound's structure to enhance its desired activity and minimize potential side effects.

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR modeling uses quantitative methods to correlate structural features with activity data.

By systematically modifying the structure of a lead compound like 1H-Naphth[2,1-b] researchgate.netnih.govoxazin-2(3h)-one in silico, researchers can predict how these changes will affect its binding affinity and biological activity. For instance, studies on aminobenzylnaphthol derivatives have shown that the nature and position of substituents can significantly impact their anticancer activity. mdpi.com

Computational SAR can guide the synthesis of new derivatives with improved properties. This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Conformational Analysis and Tautomeric Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule, its conformation can significantly influence its physical, chemical, and biological properties. The oxazine ring in 1H-Naphth[2,1-b] researchgate.netnih.govoxazin-2(3h)-one can likely adopt different conformations, such as a half-chair. nih.govmdpi.com Computational methods can be used to determine the relative energies of these conformers and identify the most stable ones. researchgate.net

Biological Activities and Therapeutic Potential of Naphthoxazine Derivatives

In Vitro Pharmacological Evaluations

The therapeutic potential of naphthoxazine derivatives has been investigated through a variety of in vitro assays, revealing their efficacy in several key areas of disease treatment.

Anticancer and Antitumor Activity Studies

Naphthoxazine derivatives and their precursors, naphthoquinones, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.govjocpr.comnih.gov These compounds are recognized for their potential as antineoplastic agents, with research focusing on synthesizing novel derivatives to enhance their anticancer profiles. rsc.orgnih.gov

The anticancer activity of these compounds is often evaluated using the MTT assay on various cancer cell lines. For instance, a series of 7-methyljuglone (B1678795) derivatives, which are related to naphthoquinones, were tested against MCF-7 (breast cancer), HeLa (cervical cancer), SNO (esophageal cancer), and DU145 (prostate cancer) cell lines. One derivative exhibited IC50 values of 5.3 μM and 6.8 μM against HeLa and DU145 cells, respectively. nih.gov Similarly, β-lapachone oxime, a naphthoquinone derivative, showed significant activity against HL-60 (leukemia) cells with an IC50 of 3.84 μM. jocpr.com

The structural features of these molecules play a crucial role in their cytotoxic activity. Studies on structure-activity relationships have revealed that substitutions on the naphthoquinone or naphthoxazine ring can significantly alter their potency. For example, the presence of fluoro substituents at the C-8 position and hydroxyl groups at the C-2 and C-5 positions have been shown to be important for toxicity in certain 7-methyljuglone derivatives. nih.gov The cytotoxic effects of naphthoquinones are often linked to the generation of reactive oxygen species (ROS) and inhibition of key cellular enzymes. jocpr.combohrium.com

Table 1: Cytotoxic Activity of Selected Naphthoquinone and Naphthyridine Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
7-Methyljuglone derivative (19) HeLa 5.3 nih.gov
7-Methyljuglone derivative (19) DU145 6.8 nih.gov
7-Methyljuglone derivative (5) HeLa 10.1 nih.gov
7-Methyljuglone derivative (5) DU145 9.3 nih.gov
β-lapachone oxime (5) HL-60 3.84 jocpr.com
β-lapachone oxime (5) SF-295 3.47 jocpr.com
Lapachol oxime (3) HL-60 10.20 jocpr.com
Naphthyridine derivative (16) HeLa 0.7 inforang.com
Naphthyridine derivative (16) HL-60 0.1 inforang.com
Naphthyridine derivative (16) PC-3 5.1 inforang.com
Naphthoimidazole salt (7b) Cancer Cells 0.02297 nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

The investigation into the antimicrobial properties of naphthoxazine derivatives is an active area of research. While the provided search results primarily focus on the anticancer activities of the broader naphthoquinone class, they also indicate that these compounds are tested for antimicrobial effects. nih.gov The core naphthoquinone structure is known to exhibit a wide range of biological activities, including antifungal and antibacterial properties. mdpi.comnih.gov

For example, four novel series of 1,4-naphthoquinone (B94277) derivatives were synthesized and subsequently tested for their potential as antimicrobial agents. nih.gov This suggests that the naphthoxazine scaffold, being a derivative of naphthoquinone, holds promise for the development of new antimicrobial drugs. Further targeted research is necessary to fully elucidate the antibacterial, antifungal, and antitubercular efficacy of specific "1h-Naphth[2,1-b] nih.govrsc.orgoxazin-2(3h)-one" derivatives and to establish a clear structure-activity relationship for these properties.

Mechanistic Insights into Biological Action at the Molecular Level (Non-Clinical)

Understanding the molecular mechanisms by which naphthoxazine derivatives exert their biological effects is crucial for the development of targeted therapies.

Interactions with Biological Macromolecules

The antitumor activity of synthetic derivatives of 1,4-naphthoquinone is associated with their interaction with key biological macromolecules and signaling pathways. bohrium.com One of the proposed mechanisms involves the induction of apoptosis, or programmed cell death, through the mitogen-activated protein kinase (MAPK) signaling pathway. bohrium.com Additionally, these compounds can interfere with the signal transducer and activator of transcription 3 (STAT3) pathway. bohrium.com

Another significant molecular action is the accumulation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage in cancer cells. bohrium.com Furthermore, some naphthoquinone derivatives have been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. bohrium.com These mechanistic insights, primarily derived from the study of 1,4-naphthoquinone derivatives, provide a strong foundation for understanding the potential molecular interactions of naphthoxazines.

Structure-Activity Relationship (SAR) Correlations from Biological Data

Detailed structure-activity relationship (SAR) studies specifically for 1h-Naphth[2,1-b] nih.govnih.govoxazin-2(3h)-one derivatives are not extensively available in the public domain. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drug candidates.

For the isomeric class of naphtho[1,2-e] nih.govnih.govoxazine (B8389632) derivatives, some SAR insights have been reported. For instance, studies on certain anticancer derivatives of 1H-naphtho[1,2-e] nih.govnih.govoxazin-3(2H)-one have shown that substitutions on the phenyl ring at the 1-position and on the nitrogen atom of the oxazine ring can significantly impact cytotoxicity. nih.gov Specifically, the presence of trimethoxy substitutions on the phenyl ring has been associated with enhanced antiproliferative activity. nih.gov Furthermore, N-benzylation of these compounds has been observed to increase their cytotoxic effects against various cancer cell lines. nih.gov It is imperative to note that these findings pertain to a different isomeric scaffold and cannot be directly extrapolated to 1h-Naphth[2,1-b] nih.govnih.govoxazin-2(3h)-one.

Without dedicated synthesis and biological evaluation of a series of 1h-Naphth[2,1-b] nih.govnih.govoxazin-2(3h)-one derivatives, no definitive SAR correlations can be drawn for this specific compound.

Advanced In Vitro Screening Methodologies and Future Directions in Biological Research

Information regarding the application of advanced in vitro screening methodologies specifically for 1h-Naphth[2,1-b] nih.govnih.govoxazin-2(3h)-one is not present in the reviewed scientific literature. Typically, the initial biological evaluation of a novel compound involves a battery of in vitro assays to determine its potential therapeutic effects and mechanism of action.

For related naphthoxazine structures, standard in vitro screening methods have been employed. These include:

MTT Assay: To assess cytotoxic activity against various cancer cell lines. nih.gov

Flow Cytometry: To analyze the cell cycle and determine if a compound induces apoptosis or cell cycle arrest. nih.gov

Tubulin Polymerization Assays: To investigate the inhibitory effect on microtubule formation, a common target for anticancer drugs. nih.gov

Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Future Directions in Biological Research for 1h-Naphth[2,1-b] nih.govnih.govoxazin-2(3h)-one would logically begin with its synthesis and subsequent submission to a broad range of in vitro screening panels. This would be the foundational step to identify any potential biological activities. Should any "hits" be discovered, further research could then proceed to:

Synthesize a library of derivatives to establish a clear structure-activity relationship.

Utilize advanced screening techniques such as high-throughput screening (HTS) to test against a larger number of biological targets.

Employ cell-based assays with high-content imaging to gain deeper insights into the cellular effects of the compounds.

Conduct mechanism-of-action studies to identify the specific molecular targets.

Until such foundational research is conducted and published, the biological and therapeutic potential of 1h-Naphth[2,1-b] nih.govnih.govoxazin-2(3h)-one remains an unexplored area of medicinal chemistry.

Conclusion and Future Perspectives in 1h Naphth 2,1 B 1 2 Oxazin 2 3h One Research

Summary of Key Research Advances and Methodological Developments

Research on naphthoxazine derivatives has led to significant progress in synthetic methodologies. A notable advancement is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reagents. This approach is highly efficient and aligns with the principles of green chemistry by saving time, resources, and reducing waste. researchgate.netresearchgate.net For instance, various 1,3-naphthoxazine derivatives have been synthesized via MCRs involving 2-naphthol (B1666908), aldehydes, and amines, sometimes facilitated by eco-friendly and reusable nanocatalysts. researchgate.net

Another key area of development is in the synthesis of spiro-naphthoxazine derivatives, which are known for their photochromic properties. acs.orgrsc.org The most common method for their synthesis is the condensation of an alkylidene heterocycle with o-nitrosonaphthols in polar organic solvents. acs.orgnih.gov These compounds can reversibly isomerize under UV irradiation, leading to a colored merocyanine (B1260669) form, which makes them suitable for applications in optical data storage and as molecular switches. acs.org

While much of the research has focused on the broader class of naphthoxazines, these methodological advancements are directly applicable to the synthesis of 1H-Naphth[2,1-b] researchgate.netacs.orgoxazin-2(3h)-one and its derivatives. The development of efficient synthetic routes is a crucial first step for enabling further research into the specific properties and applications of this compound.

Unaddressed Challenges and Emerging Research Avenues

Despite the progress in the synthesis of naphthoxazine derivatives, there are still several challenges and unexplored research areas. A significant challenge is the need for more sustainable and environmentally friendly synthetic methods. researchgate.net While some greener methods have been developed, there is still room for improvement, particularly in reducing the use of harsh reaction conditions and toxic solvents. nih.gov

A major emerging research avenue is the exploration of the biological activities of naphthoxazine derivatives. While some studies have investigated their potential as anticonvulsant, antitumor, and antimicrobial agents, this remains a largely untapped area of research. nih.gov Specifically for 1H-Naphth[2,1-b] researchgate.netacs.orgoxazin-2(3h)-one, there is a lack of comprehensive studies on its pharmacological profile. Future research should focus on screening this compound and its derivatives for a wide range of biological activities.

Another promising area is the development of novel materials based on naphthoxazine scaffolds. Polybenzoxazines, which are thermosetting polymers derived from benzoxazine (B1645224) monomers, exhibit excellent thermal stability, chemical resistance, and low water absorption. nih.govresearchgate.net Investigating the polymerization of 1H-Naphth[2,1-b] researchgate.netacs.orgoxazin-2(3h)-one and related monomers could lead to the development of new high-performance polymers with unique properties.

Potential for Novel Naphthoxazine-Based Chemical Entities in Advanced Materials and Medicinal Chemistry

The unique chemical structure of 1H-Naphth[2,1-b] researchgate.netacs.orgoxazin-2(3h)-one makes it a promising scaffold for the development of novel chemical entities with applications in both advanced materials and medicinal chemistry.

In the realm of advanced materials , the photochromic properties observed in related spiro-naphthoxazines suggest that derivatives of 1H-Naphth[2,1-b] researchgate.netacs.orgoxazin-2(3h)-one could be developed as photoswitchable materials. acs.orgnih.gov These materials have potential applications in optical information storage, smart windows, and photocontrolled release systems. acs.orgrsc.org Furthermore, the incorporation of this naphthoxazine core into polymer structures could lead to new materials with enhanced thermal and mechanical properties, suitable for use in coatings, adhesives, and microelectronics. nih.govresearchgate.net

In medicinal chemistry , the naphthoxazine core is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. researchgate.net Derivatives of the related 1,3-oxazine have shown a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net Recent studies on 1,3-naphthoxazine derivatives have highlighted their potential as antioxidants and photoprotective agents for use in sunscreen formulations. nih.gov There is significant potential for discovering novel therapeutic agents by synthesizing and screening a library of derivatives based on the 1H-Naphth[2,1-b] researchgate.netacs.orgoxazin-2(3h)-one structure. The exploration of their interactions with various biological targets could unveil new mechanisms of action and lead to the development of drugs with improved efficacy and lower toxicity. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield RangeKey Reference
Mannich CondensationWater, ambient temperature60–85%
UHP OxidationUrea-hydrogen peroxide70–90%
Zirconyl (IV) ChlorideZrCl₄, solvent-free75–88%

Basic: How is the crystal structure of naphthoxazinone derivatives characterized?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key parameters include:

  • Data Collection : Crystals are mounted at 296 K (room temperature), and diffraction data are collected using Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Structures are solved via direct methods and refined using full-matrix least-squares techniques. Example metrics:
    • R Factor : ≤0.039 (indicative of high precision)
    • Mean C–C Bond Length : 0.002 Å (precision in bond distance measurements) .

Q. Table 2: Example Crystallographic Data

CompoundSpace GroupR FactorData-to-Parameter Ratio
1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-oneTriclinic0.03913.3

Advanced: How can researchers optimize reaction yields in naphthoxazinone synthesis?

Methodological Answer:
Optimization requires systematic experimental design:

  • Catalyst Screening : Compare ZrCl₄ (yields 75–88%) vs. UHP (70–90%) for oxidative cyclization.
  • Solvent-Free Conditions : Reduces side reactions and improves atom economy (e.g., yields increase by 15% in solvent-free Mannich reactions) .
  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, stoichiometry, catalyst loading). For example, varying aldehyde/amine ratios (1:1 to 1:2) can identify optimal conditions .

Advanced: How to address discrepancies in reported biological activities of oxazinone derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural modifications. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 2-aminothiazole moieties ) and correlate with activity trends.
  • Standardized Assays : Replicate studies under controlled conditions (pH, cell lines, concentrations) to minimize variability .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., antimicrobial QSAR models vs. anticancer activity reports ).

Q. Table 3: Biological Activity Variability

DerivativeReported ActivityKey Variable
6-(2-Aminothiazol-4-yl)-4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-oneAntimicrobial Substituent at position 6
Naphtho[2,1-e][1,3]oxazinesAnticancer Ring condensation position

Advanced: What computational methods predict the bioactivity of naphthoxazinone derivatives?

Methodological Answer:

  • Molecular Docking : Simulate ligand-protein interactions (e.g., docking into viral targets like SARS-CoV-2 proteases) using AutoDock Vina or Schrödinger .
  • QSAR Models : Leverage datasets (e.g., PubChem BioAssay) to correlate descriptors (logP, polar surface area) with antimicrobial activity .
  • Machine Learning : Train models on spectral and crystallographic data to predict solubility or toxicity .

Example Workflow:

Generate 3D structures (RDKit).

Perform docking (PDB ID: 6LU7 for SARS-CoV-2 main protease).

Validate predictions with in vitro assays .

Advanced: How to resolve contradictory spectral data in structural characterization?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR, IR, and XRD data. For example, carbonyl stretching (IR: 1680–1720 cm⁻¹) should align with XRD bond lengths (C=O: ~1.21 Å) .
  • Dynamic NMR Studies : Resolve tautomerism or conformational flexibility (e.g., oxazinone ring puckering) .
  • Crystallographic Refinement : Use high-resolution data (R factor <0.05) to confirm ambiguous functional groups .

Basic: What spectral techniques are used to characterize naphthoxazinones?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons adjacent to electronegative atoms (e.g., N–H at δ 8.5–9.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Confirm lactam C=O stretches (~1700 cm⁻¹) and aromatic C–H bends (~750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 305 for C₁₉H₁₅NO₃) .

Advanced: What green chemistry principles apply to naphthoxazinone synthesis?

Methodological Answer:

  • Solvent-Free Reactions : Eliminate toxic solvents (e.g., Mannich condensations in water ).
  • Catalyst Recycling : Recover ZrCl₄ via filtration for reuse .
  • Atom Economy : Design routes with minimal byproducts (e.g., UHP oxidation avoids heavy-metal waste ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.